Cytotoxicity Profile Against Human Tumor Cell Lines: GI% and IC50 Comparison with Perillyl Alcohol and Perillaldehyde
In a direct head-to-head study of 18 structurally correlated p-menthane derivatives, (−)-perillaldehyde 8,9-epoxide (compound 16) showed the highest percentage inhibition of cell proliferation across three human tumor cell lines—HCT‑116 (colon), OVCAR‑8 (ovarian), and SF‑295 (glioblastoma)—with GI% values of 98.64%, 96.32%, and 99.89%, respectively. These exceeded the corresponding GI% values for perillyl alcohol (95.82%, 91.68%, 90.92%) and (−)-perillaldehyde (83.03%, 70.24%, 59.28%) [1]. The IC₅₀ values for perillaldehyde 8,9-epoxide ranged from 1.03 to 1.75 µg/mL, making it the only compound in the panel more cytotoxic than perillyl alcohol, which had IC₅₀ values >4 µg/mL [1].
| Evidence Dimension | Cytotoxicity (GI% and IC₅₀) in HCT‑116, OVCAR‑8, SF‑295 cell lines |
|---|---|
| Target Compound Data | GI%: 98.64% (HCT‑116), 96.32% (OVCAR‑8), 99.89% (SF‑295); IC₅₀: 1.03 µg/mL (HCT‑116), 1.15 µg/mL (OVCAR‑8), 1.75 µg/mL (SF‑295) |
| Comparator Or Baseline | Perillyl alcohol GI%: 95.82%, 91.68%, 90.92%; Perillaldehyde GI%: 83.03%, 70.24%, 59.28%; Perillyl alcohol IC₅₀ >4 µg/mL |
| Quantified Difference | GI% advantage of 2.82–8.97 percentage points vs perillyl alcohol; 15.35–40.61 points vs perillaldehyde; IC₅₀ of perillaldehyde 8,9-epoxide is at least 2.3‑fold lower than perillyl alcohol |
| Conditions | MTT assay, 72 h incubation, human tumor cell lines HCT‑116, OVCAR‑8, SF‑295; doxorubicin as positive control |
Why This Matters
Higher GI% and lower IC₅₀ values across multiple cancer cell lines make perillaldehyde 8,9-epoxide a more potent in vitro anticancer candidate than its closest clinical-stage analog perillyl alcohol, directly impacting hit selection and lead optimization decisions.
- [1] Andrade, L.N., et al. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules 2015, 20(7), 13264–13280. View Source
